molecular formula C15H10N4O3 B13881275 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13881275
M. Wt: 294.26 g/mol
InChI Key: SZNQBMFQCROJEB-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that features a unique combination of furan, oxazole, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization to introduce the furan and oxazole groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxazole ring produces amines.

Scientific Research Applications

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Furan-containing compounds: Compounds with furan rings that exhibit similar reactivity.

    Oxazole derivatives: Compounds containing oxazole rings with comparable chemical properties.

Uniqueness

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its combination of furan, oxazole, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C15H10N4O3/c20-15(17-13-5-7-22-18-13)11-9-19-8-10(3-4-14(19)16-11)12-2-1-6-21-12/h1-9H,(H,17,18,20)

InChI Key

SZNQBMFQCROJEB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(N=C3C=C2)C(=O)NC4=NOC=C4

Origin of Product

United States

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